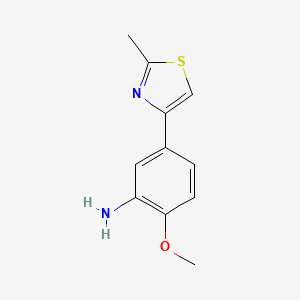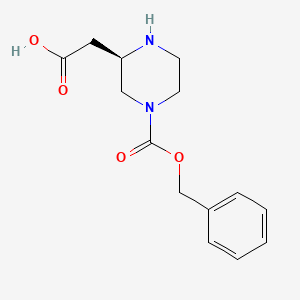![molecular formula C12H9ClN4O B11782240 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B11782240.png)
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-tumor and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazine-2-carboxylic acid with phenylhydrazine to form the triazolopyrazine core. The chloromethyl group is then introduced via chloromethylation using reagents such as formaldehyde and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxo derivatives or reduction to form hydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazines, oxo derivatives, and hydro derivatives, each with potential biological activities .
Scientific Research Applications
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor and anti-tumor agent.
Biological Studies: The compound is used in biological assays to study its effects on cell proliferation, apoptosis, and cell cycle regulation.
Chemical Biology: It serves as a tool compound to investigate the role of specific kinases in cellular processes.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves the inhibition of specific kinases, such as c-Met kinase. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival. This leads to the induction of apoptosis and inhibition of tumor growth .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Similar structure but with a trifluoromethyl group instead of a chloromethyl group.
3-(Methyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one: Similar structure but with a methyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chloromethyl group enhances its reactivity and potential for further functionalization, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C12H9ClN4O |
|---|---|
Molecular Weight |
260.68 g/mol |
IUPAC Name |
3-(chloromethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H9ClN4O/c13-8-10-14-15-11-12(18)16(6-7-17(10)11)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
IRTTXTSFGCXFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)



![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)
![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)

![tert-Butyl (1-(3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-c]pyrimidin-7-yl)piperidin-4-yl)carbamate](/img/structure/B11782202.png)
![(2-(4-Bromophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11782208.png)


![2-(3-(Allyloxy)phenyl)-6-methoxy-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11782242.png)

![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)
